![molecular formula C15H19FN2O2 B1379877 tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate CAS No. 1158999-98-4](/img/structure/B1379877.png)
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C15H19FN2O2 . It contains a total of 40 bonds, including 21 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, and 10 aromatic bonds. The structure also includes 1 five-membered ring and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate” is characterized by a total of 40 bonds, including 21 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, and 10 aromatic bonds. The structure also includes 1 five-membered ring and 1 six-membered ring .Physical And Chemical Properties Analysis
“tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate” has a molecular weight of 278.322 Da and a monoisotopic mass of 278.143066 Da . It has a complexity of 312 and a topological polar surface area of 54.1 Ų .Scientific Research Applications
Anticancer Activity
Indole derivatives, including tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate, are known for their potential anticancer properties. They can be designed to target various cancer cells and may be used in the development of new anticancer drugs .
Antimicrobial Properties
These compounds have shown promise in combating microbial infections. Their structure allows them to interact with microbial cell components, potentially leading to new antimicrobial agents .
Anticonvulsant Effects
Research suggests that indole derivatives can be effective in treating convulsions, making them potential candidates for anticonvulsant drug development .
Spermicidal Applications
Some indole derivatives have been reported to possess spermicidal properties, which could be useful in the development of contraceptives .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of indole derivatives make them suitable for research into pain relief and inflammation management .
Antioxidant Potential
Indole compounds are being studied for their antioxidant capabilities, which could lead to applications in preventing oxidative stress-related diseases .
properties
IUPAC Name |
tert-butyl N-[2-(6-fluoro-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFQMQZBMYSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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